N-Butyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide
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Overview
Description
N-Butyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide is an organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The structure of this compound includes a five-membered oxazolidine ring, which is fused with a phenyl group and a butyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide typically involves the reaction of a phenyl-substituted oxazolidinone with a butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include:
- Temperature: 50-100°C
- Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)
- Catalyst: Triethylamine or Pyridine
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or Chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) or Nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Oxazolidinone derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced oxazolidinone ring.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-Butyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its oxazolidinone core.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly antibiotics.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-Butyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide involves its interaction with specific molecular targets. The oxazolidinone ring can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. This action disrupts the translation process, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Cycloserine: A structural analog with a different mechanism, used as an antibiotic.
Uniqueness
N-Butyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
34724-96-4 |
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Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-butyl-2-oxo-5-phenyl-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C14H18N2O3/c1-2-3-9-15-13(17)16-10-12(19-14(16)18)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,17) |
InChI Key |
RFPLAFIYSSLCRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1CC(OC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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